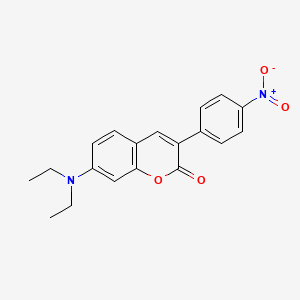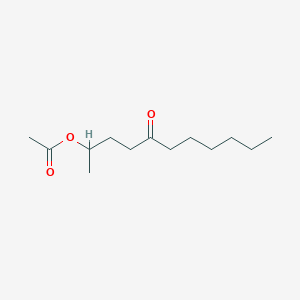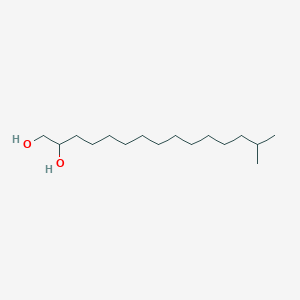
14-Methylpentadecane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Methylpentadecane-1,2-diol is an organic compound with the molecular formula C16H34O2. It is a type of diol, meaning it contains two hydroxyl (-OH) groups. This compound is notable for its structural uniqueness, featuring a methyl group at the 14th position of a pentadecane chain, with hydroxyl groups at the 1st and 2nd positions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 14-Methylpentadecane-1,2-diol typically involves the hydroxylation of alkenes. One common method is the dihydroxylation of alkenes using osmium tetroxide or potassium permanganate, which results in the formation of vicinal diols . Another approach involves the oxidation of terminal alkenes to epoxides, followed by hydrolysis under alkaline conditions to yield the desired diol .
Industrial Production Methods: Industrial production of 1,2-diols, including this compound, often employs large-scale oxidation reactions. These processes are designed to be efficient and environmentally friendly, avoiding the use of toxic or corrosive chemicals and minimizing waste .
Analyse Des Réactions Chimiques
Types of Reactions: 14-Methylpentadecane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be reduced to form alkanes or other reduced forms.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like lead tetraacetate or periodic acid are commonly used for the oxidative cleavage of diols.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
14-Methylpentadecane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 14-Methylpentadecane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The oxidative cleavage of the diol can lead to the formation of reactive intermediates that further interact with biological molecules .
Comparaison Avec Des Composés Similaires
1,2-Pentadecanediol: Similar in structure but lacks the methyl group at the 14th position.
1,2-Hexadecanediol: Similar but with a longer carbon chain.
1,2-Octadecanediol: Similar but with an even longer carbon chain.
Uniqueness: 14-Methylpentadecane-1,2-diol is unique due to the presence of the methyl group at the 14th position, which can influence its physical and chemical properties, making it distinct from other diols .
Propriétés
Numéro CAS |
85756-65-6 |
|---|---|
Formule moléculaire |
C16H34O2 |
Poids moléculaire |
258.44 g/mol |
Nom IUPAC |
14-methylpentadecane-1,2-diol |
InChI |
InChI=1S/C16H34O2/c1-15(2)12-10-8-6-4-3-5-7-9-11-13-16(18)14-17/h15-18H,3-14H2,1-2H3 |
Clé InChI |
GQFAXQVGFKGPKR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


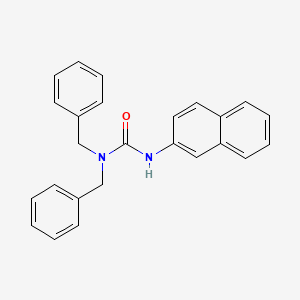
acetate](/img/structure/B14423951.png)
![2-(2H-1,3-Dithiol-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14423964.png)
![6-[3-Chloro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14423970.png)
![3-[(Heptafluoropropyl)sulfanyl]benzoic acid](/img/structure/B14423985.png)
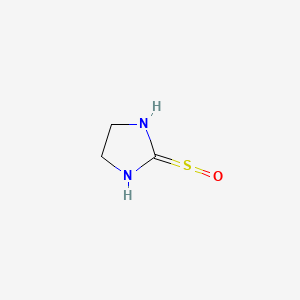

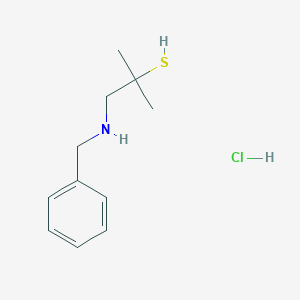
![Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14424017.png)
![Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14424030.png)
